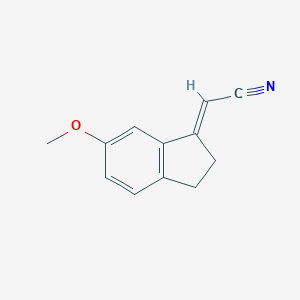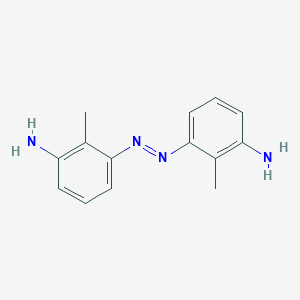
3,3'-Diamino-2,2'-dimethylazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
‘3,3’-Diamino-2,2’-dimethylazobenzene’ (DAB) is a synthetic organic compound that has been extensively used in the field of chemistry and biochemistry. It is a diazo compound with the molecular formula C16H18N4 and a molecular weight of 262.34 g/mol. DAB is widely used as a reagent in various organic reactions, and it has been found to have potential applications in the field of photodynamic therapy and cancer research.
Mechanism Of Action
The mechanism of action of 3,3'-Diamino-2,2'-dimethylazobenzene in PDT involves the activation of the compound by light. Upon exposure to light, 3,3'-Diamino-2,2'-dimethylazobenzene undergoes a photochemical reaction that results in the production of singlet oxygen and other ROS. These ROS can cause damage to cancer cells, leading to their destruction.
Biochemical And Physiological Effects
3,3'-Diamino-2,2'-dimethylazobenzene has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage in cancer cells, which can lead to cell death. 3,3'-Diamino-2,2'-dimethylazobenzene has also been found to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, 3,3'-Diamino-2,2'-dimethylazobenzene has been shown to have low toxicity towards normal cells, making it a promising candidate for use in cancer therapy.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 3,3'-Diamino-2,2'-dimethylazobenzene in lab experiments is its ease of synthesis. 3,3'-Diamino-2,2'-dimethylazobenzene can be synthesized using simple and readily available reagents, making it a cost-effective option for research. Additionally, 3,3'-Diamino-2,2'-dimethylazobenzene has been found to have low toxicity towards normal cells, making it a safer option for use in lab experiments.
However, there are also some limitations associated with the use of 3,3'-Diamino-2,2'-dimethylazobenzene in lab experiments. One of the major limitations is its solubility. 3,3'-Diamino-2,2'-dimethylazobenzene is poorly soluble in water, which can make it difficult to work with in aqueous environments. Additionally, 3,3'-Diamino-2,2'-dimethylazobenzene has been found to be unstable under certain conditions, which can limit its shelf life and reproducibility.
Future Directions
There are several future directions that can be explored in the field of 3,3'-Diamino-2,2'-dimethylazobenzene research. One potential direction is the development of new synthetic methods for 3,3'-Diamino-2,2'-dimethylazobenzene that can improve its solubility and stability. Additionally, further studies can be conducted to investigate the potential of 3,3'-Diamino-2,2'-dimethylazobenzene as a photosensitizer for PDT of cancer. Other potential applications of 3,3'-Diamino-2,2'-dimethylazobenzene can also be explored, such as its use in the synthesis of novel organic compounds. Overall, the potential of 3,3'-Diamino-2,2'-dimethylazobenzene in various fields of research makes it an exciting area for future exploration.
Synthesis Methods
The synthesis of 3,3'-Diamino-2,2'-dimethylazobenzene involves the reaction of 2,2’-dimethyl-4-nitrosoazobenzene with hydrazine hydrate in the presence of a catalyst. The reaction produces 3,3'-Diamino-2,2'-dimethylazobenzene as a yellow crystalline solid, which can be purified by recrystallization from a suitable solvent.
Scientific Research Applications
3,3'-Diamino-2,2'-dimethylazobenzene has been extensively studied for its potential applications in the field of cancer research. It has been found to have photodynamic properties, which means that it can be activated by light to produce reactive oxygen species (ROS) that can cause damage to cancer cells. 3,3'-Diamino-2,2'-dimethylazobenzene has been used in various studies to investigate its potential as a photosensitizer for photodynamic therapy (PDT) of cancer.
properties
CAS RN |
143922-97-8 |
|---|---|
Product Name |
3,3'-Diamino-2,2'-dimethylazobenzene |
Molecular Formula |
C14H16N4 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
3-[(3-amino-2-methylphenyl)diazenyl]-2-methylaniline |
InChI |
InChI=1S/C14H16N4/c1-9-11(15)5-3-7-13(9)17-18-14-8-4-6-12(16)10(14)2/h3-8H,15-16H2,1-2H3 |
InChI Key |
NOSXDHLEUPGNMK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1N=NC2=CC=CC(=C2C)N)N |
Canonical SMILES |
CC1=C(C=CC=C1N=NC2=CC=CC(=C2C)N)N |
synonyms |
33DIAMINO22DIMETHYLAZOBENZENE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



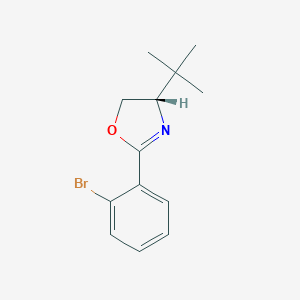
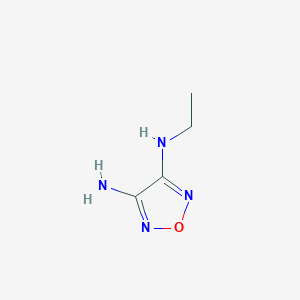

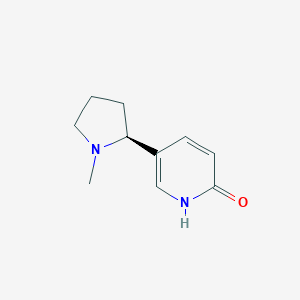
![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol](/img/structure/B130971.png)
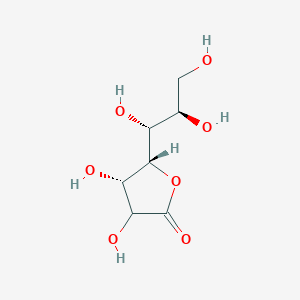
![(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130974.png)
![rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/structure/B130979.png)
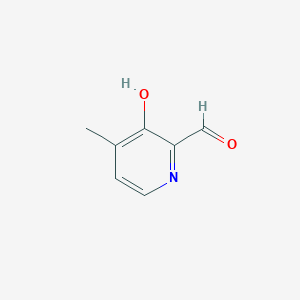
![(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130984.png)
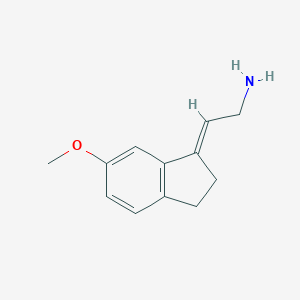
![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate](/img/structure/B130989.png)
![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)
